(2E)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acrylic acid is a compound that features a 1,3,4-oxadiazole ring substituted with a 4-chlorophenyl group and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acrylic acid typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-chlorobenzohydrazide with ethyl acrylate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring. The resulting intermediate is then hydrolyzed to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acrylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
4-Chlorocinnamic acid: Similar structure but lacks the oxadiazole ring.
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: Contains the oxadiazole ring but with a thiol group instead of the acrylic acid moiety.
Uniqueness
3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acrylic acid is unique due to the combination of the oxadiazole ring and the acrylic acid moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H7ClN2O3 |
---|---|
Molecular Weight |
250.64 g/mol |
IUPAC Name |
(E)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H7ClN2O3/c12-8-3-1-7(2-4-8)11-14-13-9(17-11)5-6-10(15)16/h1-6H,(H,15,16)/b6-5+ |
InChI Key |
QEVRVRDKEOEKOD-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=NN=C(O2)/C=C/C(=O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C=CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.